molecular formula C15H14N6O B2689108 N-benzyl-2-[5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]acetamide CAS No. 1087648-42-7

N-benzyl-2-[5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]acetamide

Cat. No.: B2689108
CAS No.: 1087648-42-7
M. Wt: 294.318
InChI Key: TUIAJFMNEYQQRL-UHFFFAOYSA-N
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Description

N-benzyl-2-[5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]acetamide is a nitrogen-containing heterocyclic compound. This compound is notable for its unique structure, which includes a benzyl group, a pyrazine ring, and a triazole ring. Compounds with such structures are often explored for their potential biological activities and applications in various fields, including medicinal chemistry and materials science .

Scientific Research Applications

N-benzyl-2-[5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. The specific mechanism of action for “N-benzyl-2-[5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]acetamide” is not provided in the available resources .

Safety and Hazards

The safety and hazards associated with a compound refer to its potential risks and harmful effects. The specific safety and hazards of “N-benzyl-2-[5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]acetamide” are not provided in the available resources .

Future Directions

The future directions for research on a compound can include potential applications, further studies, and development of related compounds. The specific future directions for “N-benzyl-2-[5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]acetamide” are not provided in the available resources .

Preparation Methods

The synthesis of N-benzyl-2-[5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]acetamide typically involves multiple steps. One common method includes the formation of a triazole ring through cyclization reactions. The pyrazine ring can be introduced via nucleophilic substitution reactions. The benzyl group is often added through alkylation reactions. Industrial production methods may involve optimizing these steps to increase yield and purity .

Chemical Reactions Analysis

N-benzyl-2-[5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]acetamide can undergo various chemical reactions, including:

Comparison with Similar Compounds

N-benzyl-2-[5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]acetamide can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of a benzyl group, pyrazine ring, and triazole ring, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-benzyl-2-(3-pyrazin-2-yl-1H-1,2,4-triazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O/c22-14(18-9-11-4-2-1-3-5-11)8-13-19-15(21-20-13)12-10-16-6-7-17-12/h1-7,10H,8-9H2,(H,18,22)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUIAJFMNEYQQRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CC2=NC(=NN2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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